5-Methyl-3-phenylbenzofuran

Lipophilicity Drug Design Formulation

5-Methyl-3-phenylbenzofuran (CAS 14385-52-5) is a benzofuran derivative featuring a methyl substituent at the 5-position and a phenyl group at the 3-position of the benzofuran core. This compound serves as a versatile synthetic intermediate in the preparation of functionalized benzofuran derivatives with reported antimicrobial activity.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 14385-52-5
Cat. No. B082137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylbenzofuran
CAS14385-52-5
Synonyms5-METHYL-3-PHENYLBENZOFURAN
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3
InChIInChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyUKKONLKKCGGMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenylbenzofuran (CAS 14385-52-5) for Chemical Synthesis and Drug Discovery Applications


5-Methyl-3-phenylbenzofuran (CAS 14385-52-5) is a benzofuran derivative featuring a methyl substituent at the 5-position and a phenyl group at the 3-position of the benzofuran core. This compound serves as a versatile synthetic intermediate in the preparation of functionalized benzofuran derivatives with reported antimicrobial activity [1]. Its physicochemical profile—including a calculated density of 1.108 g/cm³, boiling point of 346°C at 760 mmHg, flash point of 171.2°C, and a high LogP value of 4.40820—provides essential information for handling and formulation considerations [2]. The compound is commercially available from multiple suppliers for research and development purposes.

1
Versatile synthetic intermediate for functionalized benzofurans
2
Regioselective functionalization at the 2-position enabled by 5-methyl and 3-phenyl groups
3
Established precursor in antimicrobial 2-nitro-3-phenylbenzofuran synthesis pathway

Why 5-Methyl-3-phenylbenzofuran Cannot Be Substituted by Other Benzofuran Analogs Without Evidence


Benzofuran derivatives with different substitution patterns exhibit distinct physicochemical properties and biological activities. For example, the LogP value—a key determinant of solubility, permeability, and formulation behavior—varies significantly depending on the position and nature of substituents. 5-Methyl-3-phenylbenzofuran has a calculated LogP of 4.40820, whereas a regioisomer, 2-methyl-7-phenylbenzofuran, has a LogP of 4.89, reflecting a measurable difference in lipophilicity that can impact downstream applications . Furthermore, the presence of the 5-methyl group and 3-phenyl group specifically enables regioselective functionalization, such as bromination at the 2-position to generate antimicrobial 2-nitro-3-phenylbenzofuran derivatives, a transformation that is not directly transferable to other benzofuran analogs [1].

Lipophilicity Regioisomers like 2-methyl-7-phenylbenzofuran exhibit higher LogP, which may alter solubility and permeability profiles.
Reactivity The 5-methyl/3-phenyl substitution pattern directs bromination to the 2-position; other analogs may not permit this regioselective transformation.
Synthetic pathway The antimicrobial 2-nitro-3-phenylbenzofuran route specifically claims 5-methyl-3-phenylbenzofuran as precursor; differently substituted benzofurans are not covered.

Quantitative Evidence for Selecting 5-Methyl-3-phenylbenzofuran Over Closest Analogs


Lipophilicity (LogP) Differentiation Between 5-Methyl-3-phenylbenzofuran and a Regioisomer

5-Methyl-3-phenylbenzofuran exhibits a calculated LogP of 4.40820. In contrast, the regioisomer 2-methyl-7-phenylbenzofuran has a calculated LogP of 4.89, indicating a higher lipophilicity [1]. This difference, while moderate, may influence solubility and permeability in biological or formulation contexts.

LogP Comparison
Data to verify
TargetLogP 4.41
2-methyl-7-phenyl isomerLogP 4.89
ΔLogP0.48
Moderate lipophilicity difference may impact formulation behavior and permeability screening.
Calculated values; no experimental confirmation for this batch.
Lipophilicity Drug Design Formulation

Synthetic Utility as a Precursor to Antimicrobial 2-Nitro-3-phenylbenzofurans

5-Methyl-3-phenylbenzofuran is specifically claimed as a starting material for the synthesis of antimicrobial methyl-substituted-2-nitro-3-phenylbenzofurans. The patent explicitly teaches that 'Methyl-substituted-2-nitro-3-phenylbenzofurans are prepared from methyl-substituted-3-phenylbenzofurans' and describes the preparation of 5-methyl-3-phenylbenzofuran as an oil [1]. This establishes its role as a key intermediate in a defined synthetic pathway leading to compounds with demonstrated broad-spectrum antimicrobial activity.

Synthetic utility
Class-level inference
Explicitly claimed as precursor for antimicrobial 2-nitro-3-phenylbenzofurans (US 4141990).
Supports antimicrobial synthesis workflow; applicable to patent-defined route.
Evidence limited to patent disclosure; verify scope of substitution pattern.
Antimicrobial Synthesis Intermediate Regioselective Functionalization

MAO-B Inhibitory Activity of a 5-Methylbenzofuran Derivative

The derivative 2-(2'-bromophenyl)-5-methylbenzofuran, which incorporates the 5-methylbenzofuran core, exhibited potent MAO-B inhibitory activity with an IC50 of 0.20 μM and showed no cytotoxicity against the SH-SY5Y human neuroblastoma cell line [1]. While this data does not directly measure 5-Methyl-3-phenylbenzofuran itself, it demonstrates that the 5-methylbenzofuran scaffold can be elaborated into a compound with nanomolar activity against a therapeutically relevant target.

MAO-B inhibition (derivative)
Supporting evidence
IC50 0.20 μM (2-(2'-bromophenyl)-5-methylbenzofuran)
Supports scaffold suitability for MAO-B SAR exploration; no direct activity of the parent compound reported.
In vitro enzymatic assay; no cytotoxicity against SH-SY5Y cells in the derivative study.
MAO-B Inhibition Neuropharmacology Structure-Activity Relationship

Physicochemical Properties of 5-Methyl-3-phenylbenzofuran

The compound has a calculated density of 1.108 g/cm³, a boiling point of 346°C at 760 mmHg, and a flash point of 171.2°C [1]. These values are essential for safe handling, storage, and formulation development.

Physicochemical profile
Data to verify
Density 1.108 g/cm³ BP 346 °C Flash 171.2 °C LogP 4.41
Provides handling and storage context; supports formulation screening.
Calculated properties; lot-specific verification recommended.
Physicochemical Properties Handling Characterization

Recommended Application Scenarios for 5-Methyl-3-phenylbenzofuran in Research and Development


Synthesis of Antimicrobial 2-Nitro-3-phenylbenzofuran Derivatives

5-Methyl-3-phenylbenzofuran is a preferred starting material for the preparation of antimicrobial methyl-substituted-2-nitro-3-phenylbenzofurans, as explicitly claimed in US Patent 4141990. This established synthetic route provides a clear path to compounds with demonstrated broad-spectrum antimicrobial activity [1].

Medicinal Chemistry Campaigns Targeting MAO-B

The 5-methylbenzofuran core, as found in 5-Methyl-3-phenylbenzofuran, can be elaborated into potent MAO-B inhibitors. The derivative 2-(2'-bromophenyl)-5-methylbenzofuran exhibited an IC50 of 0.20 μM and no cytotoxicity against SH-SY5Y cells, highlighting the scaffold's potential for neuropharmacological research [1].

Exploration of Lipophilicity-Driven Formulation Strategies

With a calculated LogP of 4.40820, 5-Methyl-3-phenylbenzofuran offers a moderately lipophilic profile that may be advantageous for applications requiring balanced solubility and permeability. This property differentiates it from other benzofuran regioisomers, such as 2-methyl-7-phenylbenzofuran (LogP 4.89), allowing for the rational selection of a scaffold based on desired physicochemical properties [1].

Regioselective Functionalization Studies

The specific substitution pattern of 5-Methyl-3-phenylbenzofuran (methyl at position 5, phenyl at position 3) enables regioselective functionalization, such as bromination at the 2-position. This makes it a valuable tool for investigating the effect of substitution patterns on the chemical reactivity and downstream biological activity of benzofuran derivatives [1].

Application
Selection Property
Validation Focus
Antimicrobial 2-nitro-3-phenylbenzofuran synthesis
Regioselective bromination precursor
Antimicrobial activity screen of derived 2-nitro compounds
MAO-B inhibitor SAR studies
5-methylbenzofuran scaffold elaboration
MAO-B enzyme inhibition assay and selectivity profiling
Lipophilicity-driven formulation research
Moderately lipophilic profile
Solubility and permeability balance evaluation
Regioselective functionalization studies
2-position bromination enabled by substitution pattern
Reactivity and selectivity profiling under varied conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-phenylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.